

Cy2-SE: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cy2-SE (iodine)

Cat. No.: B8068895

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This technical guide provides a comprehensive overview of Cy2 Succinimidyl Ester (Cy2-SE), an amine-reactive fluorescent dye. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent labeling in their work. This document details the physicochemical properties of Cy2-SE, protocols for its application in biomolecule conjugation, and diagrams illustrating key processes.

Core Properties of Cy2-SE

Cy2-SE is a cyanine dye functionalized with an N-hydroxysuccinimidyl (NHS) ester group. This reactive group allows for the covalent labeling of primary amines on biomolecules, such as the lysine residues of proteins and amine-modified nucleic acids.^[1] The resulting conjugates are brightly fluorescent and highly water-soluble.^[1]

A summary of the key quantitative data for Cy2-SE is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₉ H ₃₀ IN ₃ O ₆	^[2]
Formula Weight	643.5 g/mol	^[3]
Exact Mass	643.1179	^[2]
Excitation Maximum (λ _{ex})	~473-490 nm	
Emission Maximum (λ _{em})	~510-520 nm	

Experimental Protocols

The following section outlines a general protocol for labeling proteins with Cy2-SE. The reactivity of the dye can vary between proteins, so optimization of the molar ratio of dye to protein is recommended.

Protein Labeling with Cy2-SE

1. Preparation of Protein Sample:

- Dissolve the protein in a suitable buffer, such as 0.1 M sodium bicarbonate, to a concentration of 5-10 mg/mL. Protein concentrations below 2 mg/mL can significantly reduce labeling efficiency.
- Ensure the protein solution is free from amine-containing substances like Tris or glycine. If necessary, dialyze the protein against a suitable buffer, such as PBS.
- The optimal pH for the labeling reaction is between 8.3 and 8.5 to ensure the primary amine groups are unprotonated and reactive.

2. Preparation of Cy2-SE Stock Solution:

- Dissolve the Cy2-SE in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

3. Labeling Reaction:

- Add the Cy2-SE stock solution to the protein solution while gently vortexing.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.

4. Purification of the Labeled Protein:

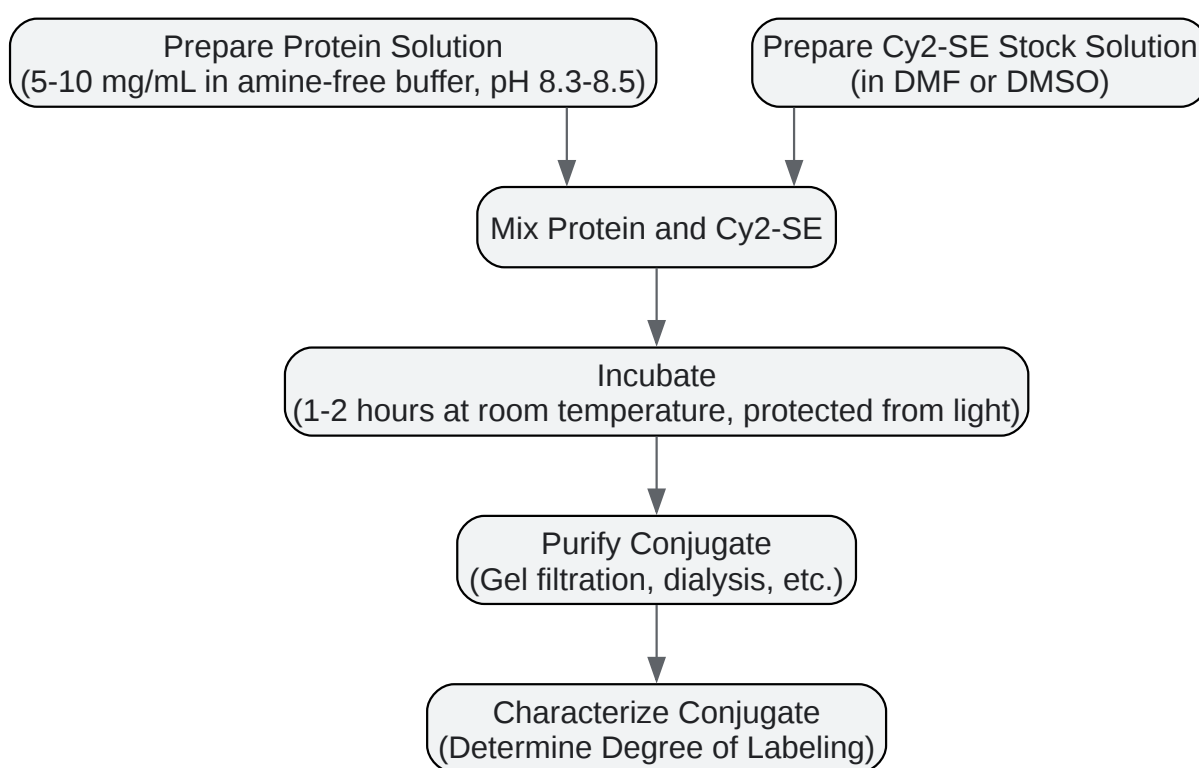
- Remove the unreacted dye and byproducts by gel filtration, dialysis, or another suitable chromatographic technique.

5. Determination of Degree of Labeling (DOL):

- The DOL, which is the average number of dye molecules per protein, can be calculated from the absorbance of the protein at 280 nm and the absorbance of the dye at its maximum absorption wavelength.

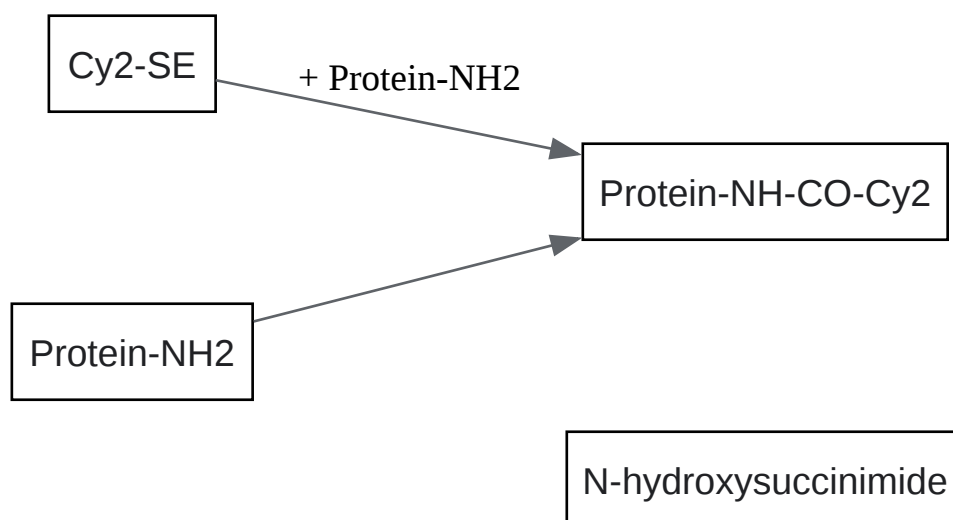
Visualizing Key Processes

The following diagrams illustrate the experimental workflow for protein labeling and the underlying chemical reaction.



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Caption: A generalized workflow for labeling proteins with Cy2-SE.



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Caption: The reaction of Cy2-SE with a primary amine on a protein.

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References

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